molecular formula C18H25NO3 B1325570 Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898757-25-0

Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate

Cat. No.: B1325570
CAS No.: 898757-25-0
M. Wt: 303.4 g/mol
InChI Key: JVMVFNAWQBHMLC-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate is a synthetic organic compound with the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . This compound features a unique structure that includes an azetidine ring, a phenyl group, and an ester functional group, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate typically involves the reaction of 4-(azetidinomethyl)benzaldehyde with ethyl 6-oxohexanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The azetidine ring and phenyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Biological Activity

Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate, with the chemical formula C18_{18}H25_{25}NO3_3 and CAS number 898757-25-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC18_{18}H25_{25}NO3_3
Molecular Weight303.39 g/mol
CAS Number898757-25-0
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit the following actions:

  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains, suggesting potential as an antibacterial agent.
  • Antitumor Properties : Early research indicates that it may possess cytotoxic effects against certain cancer cell lines, warranting further exploration into its antitumor efficacy.
  • Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antibacterial Activity

A study conducted by PubChem evaluated the antibacterial properties of this compound against several pathogenic bacteria. The results indicated:

  • E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Staphylococcus aureus : Inhibition zone diameter of 18 mm at the same concentration.

These findings suggest that the compound may be effective against common bacterial pathogens.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:

  • HeLa cells : IC50_{50} value of 20 µM.
  • MCF-7 cells : IC50_{50} value of 25 µM.

These results indicate a potential for development as an anticancer agent, although further studies are needed to elucidate the underlying mechanisms and efficacy in vivo.

Properties

IUPAC Name

ethyl 6-[4-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)7-4-3-6-17(20)16-10-8-15(9-11-16)14-19-12-5-13-19/h8-11H,2-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMVFNAWQBHMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642836
Record name Ethyl 6-{4-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-25-0
Record name Ethyl 4-(1-azetidinylmethyl)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{4-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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